Product packaging for Furo[3,2-B]pyridin-5-amine(Cat. No.:CAS No. 1026709-93-2)

Furo[3,2-B]pyridin-5-amine

Cat. No.: B13023334
CAS No.: 1026709-93-2
M. Wt: 134.14 g/mol
InChI Key: XIBMUFPRAWVVLC-UHFFFAOYSA-N
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Description

Furo[3,2-B]pyridin-5-amine (CID 21822850) is an organic compound with the molecular formula C7H8N2O . It belongs to the class of furopyridine heterocycles, which are recognized in medicinal chemistry as privileged structures for the synthesis of novel bioactive molecules. The furo[3,2-b]pyridine scaffold is a fused ring system comprising a furan ring attached to a pyridine ring, and such structures are frequently investigated for their diverse pharmacological potential . While the specific biological profile of this compound is a subject for ongoing research, analogous furopyridine derivatives have been reported to exhibit a wide range of biological activities in scientific literature. These include applications as antibiotics, antiviral agents, antifungal compounds, and anticancer therapeutics . Furthermore, related structures have been explored as inhibitors for various enzymes and receptors, such as nicotinic acetylcholine receptors, CLKs, and α-glucosidase . This amine is primarily valued as a versatile chemical building block or synthetic intermediate. Researchers can utilize its functional groups to construct more complex, multicyclic compounds for screening and development in drug discovery programs . Its structure makes it a candidate for use in cycloaddition, cross-coupling, and other multicomponent reactions to create chemical libraries. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimental characterization, such as NMR and mass spectrometry, to confirm the compound's identity and purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B13023334 Furo[3,2-B]pyridin-5-amine CAS No. 1026709-93-2

Properties

CAS No.

1026709-93-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

furo[3,2-b]pyridin-5-amine

InChI

InChI=1S/C7H6N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H,(H2,8,9)

InChI Key

XIBMUFPRAWVVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=C2)N

Origin of Product

United States

Synthetic Methodologies for Furo 3,2 B Pyridin 5 Amine and Its Core Analogs

Direct Construction of the Furo[3,2-B]pyridine (B1253681) Ring System

Direct construction methods focus on forming the fused furo[3,2-b]pyridine core in a highly convergent manner, often from simple, readily available starting materials.

Copper-mediated oxidative cyclization has been identified as a key strategy for assembling the furo[3,2-b]pyridine scaffold. researchgate.netnih.gov This pathway is integral to synthetic sequences that produce a diverse set of target compounds based on this core structure. nih.govresearchgate.net Researchers have successfully used this method to prepare derivatives that act as potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway. researchgate.netnih.govresearchgate.net The process is part of broader synthetic sequences that also involve chemoselective metal-catalyzed couplings to achieve a range of substituted furo[3,2-b]pyridines. nih.gov

Table 1: Overview of Copper-Mediated Oxidative Cyclization

FeatureDescriptionSource
Reaction Type Oxidative Cyclization researchgate.net
Catalyst Copper-based reagents nih.gov
Scaffold Formed Furo[3,2-b]pyridine researchgate.net
Application Synthesis of biologically active molecules (e.g., kinase inhibitors) researchgate.netnih.gov

The synthesis of pyridines and related fused systems can be accomplished through annulation strategies that utilize a combination of palladium and copper catalysts. acs.org A common approach involves the initial palladium-catalyzed coupling of a terminal acetylene (B1199291) with an unsaturated imine, such as the tert-butylimine of a 3-halo-2-alkenal. acs.org This is followed by a subsequent copper-catalyzed cyclization of the intermediate iminoalkyne to yield the final pyridine (B92270) ring. acs.org This dual catalytic system allows for the efficient one-pot synthesis of complex heterocyclic structures from simpler precursors. mdpi.com The methodology has been successfully applied to the synthesis of various substituted pyridines and isoquinolines. acs.org

Table 2: Palladium/Copper Co-Catalyzed Annulation Scheme

StepDescriptionCatalystsSource
1. Coupling Reaction of a terminal acetylene with an unsaturated imine.Palladium catalyst (e.g., PdCl₂(PPh₃)₂) acs.org
2. Cyclization Intramolecular cyclization of the intermediate iminoalkyne.Copper catalyst (e.g., CuI) acs.org
Outcome Formation of a substituted pyridine or isoquinoline (B145761) ring.N/A acs.org

An efficient and rapid synthesis of the furo[3,2-b]pyridine core can be achieved through a one-pot sequence combining a Sonogashira coupling with a heteroannulation reaction. zhangqiaokeyan.comlookchem.com This method provides a direct route to 2-substituted furo[3,2-b]pyridines. dntb.gov.ua The process typically starts with the palladium/copper-catalyzed Sonogashira coupling of an appropriate iodohydroxypyridine with a terminal acetylene. researchgate.net The resulting intermediate undergoes an in-situ cyclization (heteroannulation) to form the furan (B31954) ring, completing the fused bicyclic system in a single pot. acs.org

Cyclization Reactions from Precursor Molecules

These methods involve the initial synthesis of a functionalized precursor, which then undergoes an intramolecular cyclization to form the final fused heterocyclic system.

The Thorpe-Ziegler cyclization is a well-established method for synthesizing furo[2,3-b]pyridine (B1315467) scaffolds. scite.ai This reaction involves the intramolecular cyclization of a precursor molecule onto a nitrile group. tandfonline.com A typical starting material is a 3-cyano-2-hydroxypyridine derivative, which can be O-alkylated with a haloacetate. tandfonline.comias.ac.in The resulting intermediate, containing an active methylene (B1212753) group, undergoes base-catalyzed cyclization to form the 3-aminofuro[2,3-b]pyridine-2-carboxylate ester. scite.aitandfonline.com This type of cyclization is a key step in the synthesis of various functionalized furo[2,3-b]pyridines. tandfonline.comtandfonline.com

Table 3: Thorpe-Ziegler Cyclization for Furo[2,3-b]pyridines

Starting MaterialKey IntermediateProductSource
3-Cyano-2-hydroxypyridine2-O-ethylacetoxy-3-cyanopyridineEthyl 3-aminofuro[2,3-b]pyridine-2-carboxylate tandfonline.comias.ac.in
2(1H)-PyridoneO/S-alkylated pyridoneFuro/thieno[2,3-b]pyridine derivative tandfonline.com

The Friedländer condensation is a powerful reaction for constructing pyridine rings fused to other aromatic or heterocyclic systems. scispace.com The reaction classically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net This methodology has been successfully applied to synthesize naphtho[2,1-b]furo[3,2-b]pyridine derivatives. scispace.com In this context, a 2-acyl-3-aminonaphtho[2,1-b]furan precursor reacts with an active methylene compound, such as diethyl malonate, to build the pyridine ring onto the furan system. scispace.com The reaction can be catalyzed by acids or bases, but in some cases, it proceeds effectively at elevated temperatures without a catalyst. scispace.comresearchgate.net This approach is versatile and has been used to create a wide array of fused quinolines and pyridines. mdpi.comnih.gov

Table 4: Reactants for Friedländer Condensation

Precursor (ortho-amino ketone/aldehyde)Active Methylene CompoundResulting Fused SystemSource
2-Acyl-3-aminonaphtho[2,1-b]furanDiethyl malonateNaphtho[2,1-b]furo[3,2-b]pyridine scispace.com
2-Amino-substituted aromatic carbonylCyclohexanone, Pyrazolones, etc.Fused Quinolines, Pyridopyrimidines, etc. mdpi.comnih.gov
2-Amino benzophenoneCyclohexane-1,3-dioneQuinoline derivative researchgate.net

Amination and Functional Group Interconversion Strategies to Introduce the C5-Amine Moiety

The introduction of an amine group at the C5 position of the furo[3,2-b]pyridine scaffold is a key synthetic step for creating a range of derivatives. This is achieved through several primary methodologies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a common method for installing the C5-amine group. nih.govmasterorganicchemistry.com This typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by an amine nucleophile. For instance, 5-chlorofuro[3,2-b]pyridine (B180585) can serve as a precursor, where the chlorine atom is substituted by an amine. nih.gov The reaction is facilitated by the electron-withdrawing nature of the fused pyridine and furan rings, which activates the C5 position towards nucleophilic attack. masterorganicchemistry.com The efficiency of these reactions can be enhanced under specific conditions, such as using polyethylene (B3416737) glycol (PEG) as a solvent, which can lead to high yields in short reaction times. nih.gov

A variety of amines can be used as nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, allowing for the synthesis of a diverse range of N-substituted furo[3,2-b]pyridin-5-amines. nih.gov For example, the reaction of 6-bromo-furo[2,3-b]pyridine with aqueous ammonia in a sealed tube at high temperatures yields the corresponding amine.

Reduction-Based Amine Formation from Precursors (e.g., carboxamides)

Another strategy for introducing the C5-amine is through the reduction of a suitable precursor functional group. One such precursor is the furo[3,2-b]pyridine-5-carboxamide. This carboxamide can be reduced to the corresponding amine using standard reducing agents like lithium aluminum hydride.

Alternatively, a nitro group at the C5 position can be reduced to an amine. This two-step process involves nitration of the furo[3,2-b]pyridine core followed by reduction of the nitro group, often using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). This method is advantageous as it often proceeds with high yield and avoids the use of harsh reagents.

The Hofmann rearrangement of a C5-carboxamide is another potential, though less commonly cited, method for forming the C5-amine. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Multi-Component Reaction Sequences for Amine Introduction

Multi-component reactions (MCRs) offer an efficient pathway to construct the furo[3,2-b]pyridine core and introduce the amine functionality in a single synthetic operation. thieme-connect.com These reactions combine three or more starting materials in a one-pot synthesis, often leading to complex molecules with high atom economy. thieme-connect.combohrium.com For example, a one-pot synthesis of tetrahydrofuropyridinone derivatives has been developed by reacting piperidine-2,4-dione, an appropriate phenacyl bromide, and various aromatic aldehydes. bohrium.com While not directly yielding Furo[3,2-b]pyridin-5-amine, these MCRs demonstrate the potential for rapid assembly of related heterocyclic systems which could be further elaborated.

Cascade reactions, a subset of one-pot syntheses, can also be employed to generate complex furo[3,2-b]pyridine derivatives. rsc.org For instance, a four-step tandem reaction has been reported for the synthesis of novel furo[3,4-c]pyridine-1,4-diones. rsc.org Such strategies highlight the possibility of designing convergent synthetic routes to aminated furo[3,2-b]pyridines.

Regioselective Functionalization of the Furo[3,2-b]pyridine Core

Beyond the introduction of the C5-amine, the ability to selectively functionalize other positions of the furo[3,2-b]pyridine ring system is crucial for developing analogs with diverse substitution patterns.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netsmolecule.com This strategy involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. researchgate.netsmolecule.com The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

For the furo[3,2-b]pyridine system, this method allows for precise functionalization. researchgate.netnih.gov For example, successive regioselective lithiations and electrophilic trapping have been used to create polyfunctionalized furo[3,2-b]pyridines. researchgate.netnih.gov The choice of base and reaction conditions is critical for achieving the desired regioselectivity. researchgate.net This approach has been successfully applied to the synthesis of benzofuro[2,3-b]pyridin-8-ol (B13063510) through a sequence involving directed ortho-lithiation, zincation, and Negishi cross-coupling. smolecule.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for the functionalization of the furo[3,2-b]pyridine core. researchgate.netnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the heterocyclic ring. For instance, the triflate derivative of a furo[3,2-b]pyridine can undergo Suzuki-Miyaura coupling with aryl boronic acids to produce biaryl-furopyridine hybrids.

The regioselectivity of these cross-coupling reactions can be controlled by the placement of a leaving group (e.g., a halogen or triflate) on the furo[3,2-b]pyridine ring. nih.gov For example, sequential and chemoselective palladium-catalyzed couplings have been achieved on furo[2,3-b]pyridines bearing both chloro and triflate substituents. nih.gov Furthermore, direct C-H activation/arylation reactions catalyzed by palladium have been developed for the selective functionalization of the C3 and C7 positions of 2-substituted furo[3,2-b]pyridines. researchgate.netnih.gov This method offers a more atom-economical approach to functionalization by avoiding the pre-installation of a leaving group. researchgate.netnih.gov

Interactive Data Tables

Table 1: Nucleophilic Aromatic Substitution for Amine Synthesis

Precursor Nucleophile Conditions Product Yield (%) Reference
6-bromo-furo[2,3-b]pyridine Aqueous ammonia Sealed tube, 150°C Furo[2,3-b]pyridin-6-amine 68
4-chlorofuro[3,2-d]pyrimidine Piperidine PEG400, 120°C, 5 min 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine 99 nih.gov

Table 2: Regioselective Functionalization via Cross-Coupling

Substrate Coupling Partner Catalyst System Product Yield (%) Reference
2,3-disubstituted furo[3,2-b]pyridine Bromobenzene Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ C7-arylated furopyridine 88 nih.gov
Furo[2,3-b]pyridine triflate 4-Acetylphenylboronic acid Pd(PPh₃)₄ 5-Chloro-3-(4-acetylphenyl)furo[2,3-b]pyridine 92 nih.gov

C-H Functionalization Methodologies at Unactivated Positions

The direct functionalization of carbon-hydrogen (C-H) bonds at unactivated positions represents a powerful and atom-economical strategy in modern organic synthesis. For the furo[3,2-b]pyridine scaffold, research has primarily focused on the C-H functionalization of the pyridine ring, which is generally less reactive than the furan ring. researchgate.net Methodologies have been developed for the selective arylation of the C-7 position, an unactivated site on the pyridine moiety. researchgate.netmdpi.com

Palladium-catalyzed direct arylation has emerged as a key method for the functionalization of the C-7 position of 2,3-disubstituted furo[3,2-b]pyridines. mdpi.comnih.gov This transformation is typically achieved using a palladium acetate (B1210297) catalyst in combination with a sterically hindered phosphine (B1218219) ligand and a base. mdpi.comnih.gov The addition of pivalic acid has been shown to be crucial for the success of the C-7 arylation. nih.gov

The proposed mechanism for this reaction is a concerted metallation-deprotonation (CMD) pathway. nih.govresearchgate.netwikipedia.org In this mechanism, the C-H bond cleavage and the formation of the carbon-palladium bond occur in a single transition state, facilitated by a carboxylate or carbonate base that acts as a proton shuttle. researchgate.netwikipedia.org This pathway avoids the formation of a high-energy metal-hydride intermediate. wikipedia.org The role of pivalic acid is believed to be critical in this CMD process, with the yields of both C-3 and the subsequent C-7 arylation being significantly lower in its absence. nih.gov

The scope of the C-7 arylation has been explored with various aryl bromides, demonstrating tolerance for a range of functional groups. mdpi.com However, the use of highly sterically hindered aryl bromides can lead to lower yields. nih.gov

While methods for C-7 functionalization are established, the direct C-H functionalization of this compound itself, or the influence of the 5-amino group on the regioselectivity of C-H activation on the furo[3,2-b]pyridine core, is not extensively documented in the reviewed literature. The existing strategies primarily focus on the functionalization of the core scaffold, which can then potentially be converted to the desired amine.

Detailed findings from a study on the palladium-catalyzed C-7 arylation of 2,3-disubstituted furo[3,2-b]pyridines are presented in the table below.

Table 1: Palladium-Catalyzed C-7 Arylation of 2,3-Disubstituted Furo[3,2-b]pyridines

Entry Furo[3,2-b]pyridine Substrate Aryl Bromide Catalyst (mol%) Ligand (mol%) Base (equiv.) Additive (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
1 2,3-Dimethylfuro[3,2-b]pyridine Bromobenzene Pd(OAc)₂ (4) P(t-Bu)₂Me·HBF₄ (12) K₂CO₃ (2) PivOH (60) Mesitylene 150 24 88 mdpi.com
2 2,3-Dimethylfuro[3,2-b]pyridine 4-Bromotoluene Pd(OAc)₂ (4) P(t-Bu)₂Me·HBF₄ (12) K₂CO₃ (2) PivOH (60) Mesitylene 150 24 92 mdpi.com
3 2,3-Dimethylfuro[3,2-b]pyridine 4-Bromoanisole Pd(OAc)₂ (4) P(t-Bu)₂Me·HBF₄ (12) K₂CO₃ (2) PivOH (60) Mesitylene 150 24 75 mdpi.com
4 2,3-Dimethylfuro[3,2-b]pyridine 4-Bromobenzotrifluoride Pd(OAc)₂ (4) P(t-Bu)₂Me·HBF₄ (12) K₂CO₃ (2) PivOH (60) Mesitylene 150 24 65 mdpi.com
5 2,3-Dimethylfuro[3,2-b]pyridine 2-Bromo-1,3-dimethylbenzene Pd(OAc)₂ (4) P(t-Bu)₂Me·HBF₄ (12) K₂CO₃ (2) PivOH (60) Mesitylene 150 24 12 nih.gov

Reactivity Profiles and Chemical Transformations of Furo 3,2 B Pyridine Derivatives

Reaction Mechanisms and Pathways Involving the Furan (B31954) and Pyridine (B92270) Moieties

The distinct electronic nature of the two fused rings allows for selective chemical modifications.

The electron-rich nature of the furan ring in the furo[3,2-b]pyridine (B1253681) system makes it the primary site for electrophilic aromatic substitution. evitachem.com Studies on the parent compound and its derivatives have shown that electrophiles preferentially attack the furan ring rather than the pyridine ring.

Specifically, the bromination of furo[3,2-b]pyridine using bromine in a suitable solvent like acetic acid results in selective substitution at the 3-position. This regioselectivity is driven by the electronic properties and resonance stabilization of the fused heterocycle. Other electrophilic reactions, such as nitration and the Vilsmeier-Haack reaction, also tend to occur on the furan ring. semanticscholar.org

Table 1: Electrophilic Substitution Reactions on Furo[3,2-b]pyridine

ReactionReagent(s)Position of SubstitutionProductReference
BrominationBromine (Br₂) in Acetic Acid3-position3-Bromofuro[3,2-b]pyridine (B1584629)
Formylation (Vilsmeier)POCl₃/DMF2-position2-Formylfuro[2,3-b]pyrrole derivatives mdpi.com

Nucleophilic attack can occur at several positions on the furo[3,2-b]pyridine scaffold. The nitrogen atom in the pyridine ring makes the ring susceptible to nucleophilic substitution reactions. evitachem.com When a good leaving group is present, such as a halogen, nucleophilic substitution is a common transformation. For instance, the bromine atom in 3-bromofuro[3,2-b]pyridine can be displaced by various nucleophiles, including amines and thiols.

Furthermore, the reaction of furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles demonstrates that the reaction pathway is dependent on the type of nucleophile used. beilstein-journals.org While aliphatic amines may lead to condensation products, dinucleophiles can induce recyclization reactions. beilstein-journals.org In some cases, strong nucleophiles can even initiate ring-opening of the furan moiety, particularly if the ring is substituted with electron-withdrawing groups. smolecule.com

Table 2: Nucleophilic Substitution Reactions

SubstrateNucleophileReaction TypeProductReference
3-Bromofuro[3,2-b]pyridineAmines, ThiolsSubstitution3-Amino or 3-Thio-furo[3,2-b]pyridine derivatives
Furo[3,2-b]pyran-2-onesAliphatic aminesCondensationEnamine derivatives beilstein-journals.org
Furo[3,2-b]pyran-2-onesHydrazinesRecyclizationPyrazolones beilstein-journals.org
4-chloro-furo[3,2-c]pyridineArylboronic acidsSuzuki Coupling4-Aryl-furo[3,2-c]pyridine

Oxidative and Reductive Transformations of the Heterocyclic System

The furo[3,2-b]pyridine system can undergo both oxidative and reductive transformations. Oxidation can occur at the pyridine nitrogen to form the corresponding N-oxide or at substituent groups. evitachem.com For example, oxidation of furo[3,2-b]pyridine-2-methanamine (B114300) with an agent like potassium permanganate (B83412) can yield furo[3,2-b]pyridine-2-carboxylic acid. evitachem.com Similarly, furo[3,2-b]pyridine-3-carboxamide (B48040) can be oxidized to the corresponding carboxylic acid.

Reduction reactions can target either the pyridine ring or functional groups. The carboxamide group of furo[3,2-b]pyridine-3-carboxamide can be reduced to an amine using reagents like lithium aluminum hydride. Reduction of the heterocyclic core itself can produce dihydro derivatives. evitachem.com For instance, reduction of certain precursors with sodium borohydride (B1222165) can yield hydroxy derivatives which can then be converted to the target amine. evitachem.com

Table 3: Oxidative and Reductive Transformations

SubstrateReagent(s)TransformationProductReference
Furo[3,2-b]pyridine-2-methanaminePotassium PermanganateOxidationFuro[3,2-b]pyridine-2-carboxylic acid evitachem.com
Furo[3,2-b]pyridine-3-carboxamidePotassium PermanganateOxidationFuro[3,2-b]pyridine-3-carboxylic acid
Furo[3,2-b]pyridine derivativeLithium Aluminum HydrideReductionAlcohol derivative evitachem.com
Furo[3,2-b]pyridine-3-carboxamideLithium Aluminum HydrideReductionFuro[3,2-b]pyridine-3-amine

Ring-Opening, Rearrangement, and Recyclization Studies

The stability of the fused ring system can be overcome under specific reaction conditions, leading to ring-opening or rearrangement.

While the furan ring is generally stable, it can undergo ring-opening reactions, especially when activated by certain substituents or reagents. In related systems like 4H-furo[3,2-b]indoles, reaction with diazo compounds in the presence of a copper(I) catalyst can initiate a cyclopropanation/ring-opening cascade. researchgate.net Studies on 2H-furo[3,2-b]pyran-2-ones have shown that interaction with dinucleophiles, such as hydrazines, can lead to a recyclization process that involves the opening of the furan ring to form pyrazolones. beilstein-journals.org For the isomeric furo[2,3-b]pyridines, treatment with strong nucleophiles can also induce ring-opening, particularly when electron-withdrawing groups are present on the ring. smolecule.com

Transformations of the pyridine ring within the fused system are less common than substitutions but are chemically significant. One approach involves the modification of pyridine N-oxides. The N-oxides of furopyridines can undergo reactions like chlorination and acetoxylation. semanticscholar.org These transformations introduce functional groups onto the pyridine ring, which can then be used for further synthetic elaborations. Another significant transformation is the Friedlander annulation, which is technically a ring-forming reaction but demonstrates a pathway to construct the pyridine portion of the scaffold from ortho-amino ketone precursors and active methylene (B1212753) compounds. scispace.com

Dimroth Rearrangement in Pyrido-Fused Pyrimidine (B1678525) Systems

The Dimroth rearrangement is a significant thermal or acid/base-catalyzed isomerization reaction observed in many heterocyclic systems, including those containing a pyrimidine ring. This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom, leading to a structurally isomeric heterocyclic compound. In the context of pyrido-fused pyrimidine systems derived from furo[3,2-b]pyridines, this reaction provides a valuable pathway to novel chemical scaffolds.

Research into the Dimroth rearrangement of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine derivatives has elucidated the mechanism and synthetic utility of this transformation. nih.govnih.gov While these systems are derived from 3-aminofuro[3,2-b]pyridine precursors, the principles are applicable to isomers such as those that could be formed from furo[3,2-b]pyridin-5-amine.

The synthesis of N-aryl pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines can be achieved through a microwave-assisted Dimroth rearrangement. nih.gov The process typically begins with the formylation of a 3-aminofuro[3,2-b]pyridine-2-carbonitrile intermediate using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an N,N-dimethylformamidine. nih.govnih.gov This intermediate, upon reaction with various anilines in the presence of acetic acid under microwave irradiation, undergoes a condensation and subsequent Dimroth rearrangement to afford the N-aryl-substituted pyrimidine ring. researchgate.net

The proposed mechanism for the Dimroth rearrangement in this context involves a ring-opening and closing sequence. Initially, under acidic or thermal conditions, the pyrimidine ring of the protonated intermediate can be opened by the nucleophilic attack of a solvent molecule or another nucleophile present in the reaction mixture. This is followed by a rotation of the side chain and subsequent ring closure to form the thermodynamically more stable rearranged product. nih.gov

A study by Besson's group demonstrated the reaction of N,N-dimethylformamidine derived from 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile with various aromatic amines under microwave irradiation. This reaction yielded the corresponding N-aryl-7-bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, showcasing the Dimroth rearrangement as a key step in their formation. nih.gov

Table 1: Examples of Dimroth Rearrangement in the Synthesis of Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine Derivatives

Starting MaterialReagentConditionsProductReference
N'-(6-bromo-2-cyanofuro[3,2-b]pyridin-3-yl)-N,N-dimethylformamidineAnilineAcetic Acid, MicrowaveN-phenyl-7-bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine nih.gov
N'-(6-bromo-2-cyanofuro[3,2-b]pyridin-3-yl)-N,N-dimethylformamidine4-FluoroanilineAcetic Acid, MicrowaveN-(4-fluorophenyl)-7-bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine nih.gov
N'-(6-bromo-2-cyanofuro[3,2-b]pyridin-3-yl)-N,N-dimethylformamidine4-MethoxyanilineAcetic Acid, MicrowaveN-(4-methoxyphenyl)-7-bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine nih.gov

Derivatization at the Amino Group of this compound

The amino group at the C5 position of the furo[3,2-b]pyridine scaffold is a key functional handle for introducing a wide range of substituents, thereby enabling the exploration of the structure-activity relationship (SAR) of this heterocyclic system. The nucleophilic nature of the primary amine allows for a variety of chemical transformations to generate diverse libraries of compounds.

Common derivatization strategies for aromatic amines, which are applicable to this compound, include acylation, sulfonylation, alkylation, and participation in cross-coupling reactions. These reactions lead to the formation of amides, sulfonamides, and secondary or tertiary amines, respectively.

Acylation and Sulfonylation:

The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would be expected to yield the corresponding N-acyl derivatives. Similarly, treatment with sulfonyl chlorides would provide sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of a molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, such as the Buchwald-Hartwig amination, offer a powerful tool for the derivatization of the amino group. While direct examples for this compound are not extensively documented in the reviewed literature, the analogous furo[2,3-b]pyridin-5-amine (B1321447) is known to be a suitable substrate for such couplings. This suggests that this compound could react with a variety of aryl or heteroaryl halides or triflates under palladium catalysis to form N-aryl or N-heteroaryl derivatives. This approach is highly valuable for constructing complex molecules with potential biological activities.

Formation of Fused Heterocyclic Systems:

The amino group of this compound can also serve as a starting point for the construction of fused heterocyclic systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of new rings fused to the pyridine moiety. An example from a related system involves the reaction of 3-aminofuro[3,2-b]pyridine-2-carbonitrile with formamide (B127407) to construct a fused pyrimidine ring, forming a pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine. nih.govnih.gov A similar strategy could potentially be employed starting from a suitably functionalized this compound.

Table 2: Potential Derivatization Reactions at the Amino Group of this compound

Reaction TypeReagents and ConditionsExpected Product Class
AcylationAcyl chloride or anhydride, base (e.g., pyridine, triethylamine)N-acyl-furo[3,2-b]pyridin-5-amines
SulfonylationSulfonyl chloride, base (e.g., pyridine)N-sulfonyl-furo[3,2-b]pyridin-5-amines
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)N-alkyl-furo[3,2-b]pyridin-5-amines
Buchwald-Hartwig AminationAryl/heteroaryl halide or triflate, Palladium catalyst, ligand, baseN-aryl/heteroaryl-furo[3,2-b]pyridin-5-amines
Urea/Thiourea FormationIsocyanate or isothiocyanateN-(furo[3,2-b]pyridin-5-yl)ureas/thioureas

Computational Chemistry and Theoretical Investigations of Furo 3,2 B Pyridine Systems

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of molecular orbitals and the prediction of how a molecule will behave in chemical reactions and upon interaction with light.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For the Furo[3,2-b]pyridine (B1253681) system, the introduction of substituents, such as an amino group at the 5-position, is expected to significantly influence the HOMO and LUMO energy levels. An amino group, being an electron-donating group, would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 1: Representative DFT-Calculated Molecular Orbital Energies for a Substituted Furo[3,2-b]pyridine Derivative

Molecular OrbitalEnergy (eV)
LUMO+1-0.98
LUMO-1.54
HOMO-6.23
HOMO-1-6.87

Note: The data presented is for a representative substituted Furo[3,2-b]pyridine derivative and is intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how Furo[3,2-b]pyridine systems interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, such as vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an electronic absorption spectrum.

These calculations can predict the color of a compound and provide insights into its photophysical properties, which is crucial for applications in materials science and as fluorescent probes in biological systems. For Furo[3,2-b]pyridin-5-amine, TD-DFT would be instrumental in predicting its UV-Vis absorption spectrum and understanding the nature of its electronic transitions.

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Substituted Furo[3,2-b]pyridine Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.893180.25
S0 → S24.352850.18
S0 → S34.882540.32

Note: The data presented is for a representative substituted Furo[3,2-b]pyridine derivative and is intended for illustrative purposes.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate energy barriers, and gain a deeper understanding of reaction mechanisms.

Transition State Analysis and Energy Barriers

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, can be used to locate the transition state structure for a given reaction step. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.

For the synthesis or functionalization of Furo[3,2-b]pyridines, transition state analysis can reveal the most favorable reaction pathway. For example, in a palladium-catalyzed cross-coupling reaction to introduce a substituent, DFT calculations could be used to compare the energy barriers of different potential mechanisms, such as a concerted metalation-deprotonation (CMD) pathway. nih.gov

Thermodynamic and Kinetic Considerations of Synthetic Processes

This information is invaluable for optimizing reaction conditions. For instance, calculations could predict whether a particular reaction is under thermodynamic or kinetic control, guiding the choice of temperature and reaction time to favor the desired product. In the context of Furo[3,2-b]pyridine synthesis, these calculations can help in selecting the most efficient synthetic route from various possible starting materials and reagents.

Solvent Effects and Intermolecular Interactions through Computational Models

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for the presence of a solvent, providing a more realistic description of chemical processes.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. rvo.nl This approach allows for the calculation of molecular properties in the presence of a solvent, providing insights into how the solvent influences electronic structure, reactivity, and spectroscopic properties. For a polar molecule like this compound, the choice of solvent is expected to have a pronounced effect on its properties, which can be effectively modeled using PCM. These calculations can help in understanding solvatochromic shifts observed in experimental UV-Vis spectra and in predicting the influence of the solvent on reaction pathways.

Computational Investigation of Molecular Interactions with Non-Biological Entities (e.g., catalysts, surfaces)

While specific computational studies on the interaction of this compound with non-biological entities are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust theoretical framework to predict and analyze such interactions. Drawing parallels from computational studies on analogous heterocyclic molecules like pyridine (B92270) and its derivatives, we can outline the methodologies and potential findings for the furo[3,2-b]pyridine system. These investigations are crucial for applications in catalysis, materials science, and sensor technology, where the interface between the molecule and a surface dictates functionality.

Density Functional Theory (DFT) stands as a primary tool for these investigations, enabling the calculation of adsorption energies, optimized geometries, and the electronic structure of the molecule-surface or molecule-catalyst complex. Such calculations can elucidate the nature of the interaction, whether it is physisorption (driven by van der Waals forces) or chemisorption (involving the formation of chemical bonds).

Interaction with Catalyst Surfaces:

The interaction of furo[3,2-b]pyridine derivatives with catalyst surfaces is of interest in synthetic chemistry, where these molecules might act as ligands, substrates, or even poisons. For instance, in palladium-catalyzed cross-coupling reactions, the nitrogen atom of the pyridine ring and potentially the oxygen of the furan (B31954) ring can coordinate to the metal center. DFT calculations can model this coordination, providing insights into the binding energy, the effect of the ligand on the catalyst's electronic properties, and the subsequent reaction mechanism.

Computational models would typically involve a cluster model of the catalyst surface (e.g., Pd(111)) or a nanoparticle. The furo[3,2-b]pyridine molecule would be placed in various orientations relative to the surface to identify the most stable adsorption geometry. Key parameters to be calculated include:

Adsorption Energy (E_ads): This value quantifies the strength of the interaction. A higher negative value indicates stronger adsorption.

Bond Distances: The distance between the interacting atoms of the molecule and the surface (e.g., N-Pd distance) provides evidence of bond formation.

Charge Transfer: Analysis of charge distribution (e.g., through Mulliken or Bader charge analysis) can reveal the direction and magnitude of electron transfer between the molecule and the surface, indicating the nature of the chemical bond.

An illustrative data table, based on DFT studies of similar heterocyclic compounds on a metal surface, is presented below.

Table 1: Theoretical Adsorption Properties of this compound on a Pd(111) Surface (Illustrative Data)

Adsorption SiteAdsorption Energy (E_ads) (eV)N-Pd Distance (Å)Charge Transfer (e) (from molecule to surface)
Top-1.852.15+0.25
Bridge-1.702.25+0.20
Hollow-1.652.30+0.18

Note: This data is hypothetical and serves to illustrate the typical outputs of such a computational study. Actual values would require specific DFT calculations for the this compound molecule.

Interaction with Surfaces:

The adsorption of furo[3,2-b]pyridine derivatives on various surfaces like silica, alumina, or graphene is relevant for applications such as corrosion inhibition, sensors, and chromatography. Molecular dynamics (MD) simulations, in conjunction with DFT, can provide a dynamic picture of the adsorption process and the behavior of the molecule on the surface.

For example, in the context of corrosion inhibition, the ability of the molecule to adsorb onto a metal surface and form a protective layer is key. Computational studies can predict the adsorption energy and orientation of the inhibitor on the metal surface. The presence of multiple heteroatoms (N, O) and the aromatic system in this compound suggests it could be an effective corrosion inhibitor, a hypothesis that can be rigorously tested through computational modeling.

Predictive Modeling for Structure-Property Relationships (QSPR) in Non-Biological Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or technological properties. In the context of non-biological applications for furo[3,2-b]pyridine derivatives, QSPR can be employed to predict properties such as corrosion inhibition efficiency, catalytic activity contribution, or chromatographic retention times.

The development of a QSPR model involves several key steps:

Dataset Collection: A dataset of furo[3,2-b]pyridine derivatives with experimentally measured properties is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

For a non-biological application like corrosion inhibition, a QSPR model could be developed to predict the inhibition efficiency (IE%) of various furo[3,2-b]pyridine derivatives. The molecular descriptors used in such a model might include:

Quantum-Chemical Descriptors:

E_HOMO (Energy of the Highest Occupied Molecular Orbital)

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

Energy Gap (ΔE = E_LUMO - E_HOMO)

Dipole Moment (μ)

Mulliken charges on heteroatoms

Topological Descriptors:

Wiener index

Kier & Hall connectivity indices

Constitutional Descriptors:

Molecular Weight

Number of heteroatoms

A hypothetical QSPR equation for corrosion inhibition might look like:

IE% = β_0 + β_1(E_HOMO) + β_2(μ) + β_3(logP)

Where β_i are the regression coefficients determined from the statistical analysis.

The following table provides an example of the types of quantum-chemical descriptors that would be calculated for a series of hypothetical this compound derivatives to be used in a QSPR study.

Table 2: Calculated Quantum-Chemical Descriptors for Hypothetical this compound Derivatives for QSPR Modeling (Illustrative Data)

DerivativeE_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)
This compound-5.80-1.204.602.50
2-Methyl-furo[3,2-b]pyridin-5-amine-5.75-1.154.602.65
7-Chloro-furo[3,2-b]pyridin-5-amine-5.95-1.404.551.80
2,3-Dimethyl-furo[3,2-b]pyridin-5-amine-5.70-1.104.602.80

Note: This data is for illustrative purposes and represents the kind of information that would be generated in a QSPR study. The actual values would depend on the specific derivatives and the level of theory used for the calculations.

These predictive models can significantly accelerate the design of new furo[3,2-b]pyridine derivatives with desired properties for various non-biological applications, reducing the need for extensive experimental synthesis and testing.

Structure Property Relationships of Furo 3,2 B Pyridine Derivatives in Non Medicinal Chemistry

Correlating Structural Modifications with Catalytic Performance

The nitrogen atom in the pyridine (B92270) ring of the furo[3,2-b]pyridine (B1253681) scaffold provides a valuable coordination site for transition metals, making its derivatives promising ligands in catalysis. The performance of these catalysts can be systematically altered by modifying the structure of the furo[3,2-b]pyridine ligand.

The design of effective furo[3,2-b]pyridine-based ligands for transition metal catalysis hinges on several key principles. The steric and electronic properties of the ligand can be readily tuned by introducing substituents at various positions on the bicyclic core. For instance, the introduction of bulky groups can create a specific chiral environment around the metal center, which is crucial for stereoselective transformations.

Furthermore, the electronic nature of the substituents can influence the electron density at the coordinating nitrogen atom, thereby modulating the Lewis basicity of the ligand and the catalytic activity of the resulting metal complex. The fusion of the furan (B31954) and pyridine rings also imparts a degree of rigidity to the ligand scaffold, which can be advantageous in maintaining a well-defined geometry around the metal center during the catalytic cycle.

A notable application of furo[3,2-b]pyridine derivatives in catalysis is in the field of asymmetric synthesis, where they have been employed as chiral ligands to induce enantioselectivity. A sterically demanding chiral-at-ruthenium(II) catalyst, featuring bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands, has been developed. researchgate.net The cis-coordination of these ligands generates helical chirality and a stereogenic ruthenium center, which, in conjunction with bulky 2-(tert-butyl)furo[3,2-b]pyridine moieties, creates a highly shielded catalytic site. researchgate.net This catalyst has demonstrated efficacy in the enantioselective alkynylation of ketones. researchgate.net

The following table summarizes the catalytic performance of a chiral ruthenium catalyst incorporating furo[3,2-b]pyridine ligands in the enantioselective alkynylation of trifluoromethyl ketones.

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
2,2,2-Trifluoroacetophenone(S)-1,1,1-Trifluoro-3-phenyl-2-(phenylethynyl)propan-2-ol9291
Pentafluorobenzaldehyde(S)-1-(Pentafluorophenyl)-3-phenylprop-2-yn-1-olN/AN/A

Relationship between Molecular Architecture and Photophysical Characteristics for Advanced Materials

While the photophysical properties of Furo[3,2-b]pyridin-5-amine and its direct derivatives are not extensively documented in the literature, studies on isomeric furopyridine scaffolds, such as furo[3,2-c]pyridines, provide valuable insights into the potential of this class of compounds in the development of advanced materials. The unique electronic nature of the furo[3,2-b]pyridine core, arising from the fusion of an electron-donating furan and an electron-accepting pyridine ring, suggests that its derivatives could exhibit interesting photoluminescent properties.

Research on furo[3,2-c]pyridine-based iridium complexes has demonstrated their potential as highly efficient phosphorescent materials with tunable emission colors spanning the entire visible range. acs.orgnih.gov By modifying the ancillary ligands, the emission maxima of these complexes can be tailored from blue to deep-red, while maintaining high photoluminescence quantum yields (PLQYs). acs.orgnih.gov This tunability is crucial for applications in organic light-emitting diodes (OLEDs) for displays and solid-state lighting. acs.orgnih.gov

The photophysical data for a series of these iridium complexes are presented in the table below, illustrating the impact of structural modifications on their emission properties.

ComplexEmission Maximum (nm)Photoluminescence Quantum Yield (PLQY)
Ir(fpy-1)2(acac)4770.78
Ir(fpy-2)2(acac)5100.65
Ir(fpy-3)2(acac)5600.55
Ir(fpy-4)2(acac)5900.34
Ir(fpy-5)2(acac)6410.10

These findings suggest that the Furo[3,2-b]pyridine scaffold holds promise for the development of novel photoluminescent materials. Further research into the synthesis and characterization of this compound derivatives is warranted to explore their potential in applications such as OLEDs, fluorescent probes, and sensors.

Influence of Substitution on Molecular Recognition in Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.org The Furo[3,2-b]pyridine scaffold possesses features that make it an interesting candidate for the construction of supramolecular assemblies. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while appropriate functionalization of the scaffold can introduce hydrogen bond donors, enabling the formation of predictable hydrogen-bonding networks.

While specific studies on the role of this compound in molecular recognition and supramolecular assemblies are limited, the principles of supramolecular chemistry suggest that its derivatives could be designed to participate in host-guest interactions and self-assembly processes. For example, the incorporation of recognition motifs, such as crown ethers or calixarenes, onto the furo[3,2-b]pyridine core could lead to the development of novel receptors for specific ions or small molecules.

Electronic Properties and Their Modulation by Chemical Functionalization

The electronic properties of the furo[3,2-b]pyridine scaffold are a direct consequence of the fusion of the π-electron-rich furan ring and the π-electron-deficient pyridine ring. This electronic arrangement makes the molecule susceptible to chemical modification at various positions, allowing for the tuning of its electronic characteristics.

Chemical functionalization provides a powerful tool to modulate the electronic properties of the furo[3,2-b]pyridine core. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the ring system can significantly alter the electron density distribution within the molecule. For instance, placing an EDG on the pyridine ring would increase its electron density, while an EWG would have the opposite effect.

This modulation of electronic properties is crucial for a variety of applications. In the context of materials science, tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical functionalization can influence the photophysical and electrochemical properties of the molecule, making it suitable for use in electronic devices. In catalysis, the electronic nature of the furo[3,2-b]pyridine ligand can impact the catalytic activity of the corresponding metal complex by influencing the metal-ligand bond strength and the redox potential of the metal center. The Hammett equation can be a useful tool for quantifying the electronic effects of substituents on the reactivity and properties of aromatic systems, and similar principles can be applied to heterocyclic systems like furo[3,2-b]pyridine. libretexts.org

Advanced Applications of Furo 3,2 B Pyridine Scaffolds in Chemical Sciences and Materials

Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity and functionality of the furo[3,2-b]pyridine (B1253681) scaffold have established it as a cornerstone in the construction of intricate organic molecules. Its utility spans from the creation of diverse chemical libraries for drug discovery to the synthesis of complex polycyclic systems.

Scaffold Diversification for Chemical Libraries

The furo[3,2-b]pyridine core serves as a privileged scaffold in medicinal chemistry, enabling the generation of extensive chemical libraries for the discovery of novel therapeutic agents. Researchers have successfully developed synthetic strategies to introduce a variety of substituents at different positions of the furo[3,2-b]pyridine ring system, leading to compounds with a wide range of biological activities.

A notable application of this scaffold is in the development of kinase inhibitors. By systematically modifying the furo[3,2-b]pyridine core, scientists have created libraries of compounds that have been screened for their inhibitory activity against various kinases, which are crucial targets in cancer therapy. For instance, a diverse set of 3,5-disubstituted furo[3,2-b]pyridines has been synthesized and identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). Similarly, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines has led to the discovery of sub-micromolar modulators of the Hedgehog signaling pathway, another critical pathway in developmental biology and cancer.

The synthesis of these libraries often relies on regioselective functionalization techniques. A detailed procedure for successive regioselective lithiations followed by electrophilic trapping has been established, allowing for the controlled introduction of various functional groups onto the furo[3,2-b]pyridine backbone. This method has proven effective in generating a plethora of polyfunctionalized derivatives with high yields.

Table 1: Examples of Bioactive Compounds Derived from Furo[3,2-b]pyridine Scaffolds

Compound ClassBiological TargetTherapeutic Potential
3,5-disubstituted furo[3,2-b]pyridinescdc-like kinases (CLKs)Cancer, Neurodegenerative Diseases
3,5,7-trisubstituted furo[3,2-b]pyridinesHedgehog signaling pathwayCancer

This table provides a summary of compound classes based on the furo[3,2-b]pyridine scaffold and their corresponding biological targets and potential therapeutic applications.

Synthesis of Annulated Polycyclic Heterocycles

The furo[3,2-b]pyridine scaffold is also a valuable precursor for the synthesis of more complex, annulated polycyclic heterocyclic systems. These larger, fused-ring structures are of significant interest due to their unique three-dimensional shapes and potential for novel biological activities and material properties.

One approach involves the tandem cyclization of appropriately substituted furo[3,2-b]pyridine precursors. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo a tandem cyclization to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of a novel heterocyclic system. This method highlights the utility of the furan (B31954) moiety within the furo[3,2-b]pyridine system as a reactive component for further ring-forming reactions.

Furthermore, diversity-oriented synthesis strategies have been employed to construct benzofuro[3,2-b]pyridine derivatives. An efficient annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine, provides a facile route to 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can then be aromatized to afford the fully conjugated benzofuro[3,2-b]pyridines.

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan ring of the furo[3,2-b]pyridine scaffold provide potential coordination sites for metal ions. This characteristic has been exploited in the development of novel ligands for both homogeneous and heterogeneous catalysis, particularly in the realm of asymmetric synthesis.

Chiral Ligand Development for Asymmetric Transformations

The development of chiral ligands is paramount for enantioselective catalysis. The rigid furo[3,2-b]pyridine framework has been incorporated into the design of chiral ligands to create well-defined steric and electronic environments around a metal center.

A significant advancement in this area is the development of a chiral-at-metal ruthenium(II) catalyst. This catalyst features two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene (NHC) ligands. The cis-coordination of these sterically demanding ligands generates helical chirality and a stereogenic ruthenium center, creating a highly shielded catalytic site. This design has proven effective in promoting asymmetric transformations.

Application in Specific Catalytic Reactions (e.g., alkynylation)

Furo[3,2-b]pyridine derivatives have found direct application in specific catalytic reactions, most notably in palladium-catalyzed alkynylation reactions. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been utilized in the synthesis of 2-substituted furo[3,2-b]pyridines.

In a one-pot synthesis, 3-chloro-2-hydroxypyridine (B189369) can be coupled with various terminal alkynes in the presence of a Pd/C-Cu catalyst system under ultrasound irradiation. This reaction proceeds through an initial C-C coupling followed by an intramolecular C-O bond formation (heteroannulation) to construct the furo[3,2-b]pyridine ring system. This methodology provides a convenient and efficient route to a range of 2-substituted furo[3,2-b]pyridines.

Table 2: Catalytic Applications of Furo[3,2-b]pyridine Scaffolds

Catalytic SystemType of CatalysisApplication
Chiral-at-ruthenium(II) complex with furo[3,2-b]pyridyl NHC ligandsHomogeneous Asymmetric CatalysisAsymmetric transformations
Pd/C-Cu catalysisHeterogeneous CatalysisSynthesis of 2-substituted furo[3,2-b]pyridines via alkynylation

This table summarizes the catalytic systems incorporating the furo[3,2-b]pyridine scaffold, the type of catalysis, and their specific applications.

Development of Functional Materials

The unique electronic and photophysical properties arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring make the furo[3,2-b]pyridine scaffold an attractive candidate for the development of novel functional materials. While research in this area is still emerging, preliminary studies have demonstrated the potential of furopyridine derivatives in optoelectronic applications.

The closely related furo[3,2-c]pyridine (B1313802) scaffold has been successfully incorporated into iridium(III) complexes for use in high-performance organic light-emitting diodes (OLEDs). These complexes exhibit tunable emission colors across the visible spectrum, from greenish-blue to deep-red, with high external quantum efficiencies. For instance, a novel furo[3,2-c]pyridine-based iridium complex has been developed that achieves a remarkable external quantum efficiency of over 30% in an OLED device.

Furthermore, a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine has been designed and utilized as a core structure for a triplet host material in green phosphorescent OLEDs, demonstrating the potential of these fused heterocyclic systems in managing exciton (B1674681) energies in organic electronic devices. These examples underscore the promise of the broader class of furopyridine isomers in the design of next-generation organic electronic materials.

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Future Directions and Emerging Research Avenues for Furo 3,2 B Pyridin 5 Amine

Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes to complex molecules is a cornerstone of modern chemistry. Future research on Furo[3,2-b]pyridin-5-amine will undoubtedly prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration will include:

Catalytic C-N Bond Formation: Moving away from stoichiometric reagents, the use of catalytic systems for the amination of the furo[3,2-b]pyridine (B1253681) core is a promising avenue. This includes leveraging transition metal catalysts (e.g., palladium, copper, nickel) with rationally designed ligands to achieve high efficiency and selectivity under mild conditions. researchgate.netrsc.org Biocatalytic approaches, employing enzymes like transaminases, could offer unparalleled selectivity and sustainability. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and purities in shorter timeframes. rasayanjournal.co.in Their application to the synthesis of this compound and its derivatives can reduce solvent usage and energy input compared to traditional thermal methods. rasayanjournal.co.in

Solvent-Free and Aqueous Synthesis: The development of synthetic protocols that operate in the absence of volatile organic solvents or in water is a critical goal. Solid-state reactions or the use of deep eutectic solvents could provide viable alternatives.

Green Synthetic ApproachPotential Advantages for this compound Synthesis
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Enhanced reaction rates, reduced energy consumption.
Solvent-Free Reactions Elimination of volatile organic compounds, simplified workup.

Exploration of Underexplored Reactivity Modes

The rich electronic nature of the this compound scaffold, with its electron-rich furan (B31954) ring, electron-deficient pyridine (B92270) ring, and nucleophilic amino group, suggests a wide range of reactivity that remains to be explored. Future research will likely focus on uncovering and harnessing novel reaction pathways.

Emerging areas of interest include:

Photocatalysis: Visible-light photocatalysis offers a mild and powerful tool for a variety of chemical transformations. rsc.org For this compound, this could enable novel C-H functionalization reactions on the pyridine or furan ring, or facilitate unique coupling reactions involving the amino group. researchgate.netmdpi.com Porphyrins and other organic dyes are being explored as promising photocatalysts for such transformations. nih.gov

Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction, offering a green alternative to traditional chemical reagents. The electrochemical properties of this compound could be exploited for selective functionalization or for the synthesis of novel derivatives.

Radical-Mediated Reactions: The exploration of radical-based strategies for C-N bond formation and other transformations is a rapidly growing field. manchester.ac.uk Investigating the reactivity of this compound under radical conditions could lead to the discovery of unprecedented reaction pathways and the synthesis of novel molecular architectures.

Reactivity ModePotential Application to this compound
Photocatalysis C-H functionalization, cross-coupling reactions under mild conditions. rsc.org
Electrochemistry Green oxidation and reduction, selective functionalization.
Radical Chemistry Novel C-N bond formations, access to complex molecular scaffolds. manchester.ac.uk

Advanced In Silico Approaches for De Novo Design of Functional Derivatives

Computational chemistry and machine learning are revolutionizing the process of drug discovery and materials design. For this compound, these in silico tools will be instrumental in rationally designing derivatives with desired properties.

Future research will leverage:

Machine Learning and QSAR: By training algorithms on existing datasets of bioactive molecules, machine learning models can predict the biological activity of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies will help in identifying the key structural features responsible for a particular biological effect.

Structure-Based Drug Design: For therapeutic applications, such as the development of kinase inhibitors, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with their target proteins. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. nih.govnih.gov

De Novo Design Algorithms: These computational methods can generate entirely new molecular structures with optimized properties. By using the this compound scaffold as a starting point, de novo design algorithms can explore a vast chemical space to identify novel derivatives with enhanced activity or improved physicochemical properties. researchgate.netsemanticscholar.org

In Silico ApproachApplication to this compound Derivatives
Machine Learning Prediction of biological activity and physicochemical properties.
Molecular Docking Design of potent and selective enzyme inhibitors. nih.gov
De Novo Design Generation of novel chemical entities with optimized properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing and automated synthesis offers numerous advantages in terms of efficiency, safety, and scalability. The application of these technologies to the synthesis of this compound and its derivatives is a key area for future development.

Key advancements will include:

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. uc.ptcam.ac.uk It also enables the safe handling of hazardous reagents and intermediates. The development of multi-step flow processes will streamline the synthesis of complex this compound derivatives. uc.ptcam.ac.uk

Automated Synthesis Libraries: Automated platforms can rapidly synthesize and purify large libraries of this compound analogs. nih.govresearchgate.net This high-throughput synthesis capability is crucial for accelerating the drug discovery process by enabling the rapid exploration of structure-activity relationships. nih.govresearchgate.net

Integrated Screening and Synthesis: The ultimate goal is to couple automated synthesis platforms with high-throughput screening assays. This would create a closed-loop system where new derivatives are synthesized, tested, and the results are used to inform the design of the next generation of compounds in an iterative and highly efficient manner.

TechnologyImpact on this compound Research
Flow Chemistry Improved reaction control, enhanced safety, and scalability. uc.pt
Automated Synthesis Rapid generation of compound libraries for screening. nih.gov
Integrated Platforms Accelerated discovery of lead compounds.

Synergistic Applications in Interdisciplinary Chemical Research

The unique structural and electronic properties of this compound make it a versatile building block for a wide range of interdisciplinary applications. Future research will see this compound and its derivatives being utilized in diverse fields beyond traditional medicinal chemistry.

Potential interdisciplinary applications include:

Chemical Biology: this compound derivatives can be developed as fluorescent probes for bioimaging applications. nih.govnih.govresearchgate.netyoutube.comyoutube.com The intrinsic fluorescence of the furopyridine core, coupled with the ability to tune its photophysical properties through substitution on the amino group, makes it an attractive scaffold for developing sensors for specific biomolecules or cellular environments. nih.govnih.govresearchgate.netyoutube.comyoutube.com

Materials Science: The aromatic and electron-rich nature of the Furo[3,2-b]pyridine system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group provides a convenient handle for polymerization or for tuning the electronic properties of the material.

Catalysis: The pyridine nitrogen and the furan oxygen in the this compound scaffold can act as coordination sites for metal ions. This opens up the possibility of designing novel ligands for catalysis, where the electronic properties of the metal center can be fine-tuned by modifying the substituents on the furopyridine ring.

Interdisciplinary FieldPotential Application of this compound Derivatives
Chemical Biology Fluorescent probes for bioimaging and sensing. nih.gov
Materials Science Organic electronic materials, functional polymers.
Catalysis Novel ligands for transition metal catalysis.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Furo[3,2-b]pyridin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted synthesis is a promising approach for reducing reaction times while maintaining yields. For example, microwave irradiation has been successfully applied to synthesize structurally related furopyridine derivatives, achieving condensation reactions with active methylene compounds in shorter durations compared to classical methods . Key parameters to optimize include irradiation power (e.g., 150–300 W), solvent selection (polar aprotic solvents like DMF), and temperature control (80–120°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., a = 75.558 Å, b = 75.891 Å, c = 84.16 Å for similar heterocycles) to confirm regiochemistry and substituent orientation .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify aromatic proton environments and amine functional groups. For example, derivatization with agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) enhances sensitivity for detecting low-concentration amines .
  • HPLC : Assess purity using C18 columns with UV detection at 254 nm, optimized with acetonitrile/water gradients .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow protocols for halogenated pyridines, including:

  • Storage : Inert atmosphere (N2_2 or Ar) at –20°C to prevent degradation .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis steps involving reactive intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding affinity to kinase targets like Haspin (GSG2)?

  • Methodological Answer :

  • Molecular docking : Use crystal structures of Haspin kinase (PDB: 9FLT) to model interactions. Key residues (e.g., Lys514, Glu666) form hydrogen bonds with the furopyridine core .
  • MD simulations : Apply AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. For example, electron-withdrawing groups (e.g., –CF3_3) enhance kinase binding by modulating amine basicity .

Q. How do substituents (e.g., halogens, methoxy) on the pyridine ring influence this compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electronic effects : Fluorine at the 5-position increases electrophilicity, facilitating nucleophilic aromatic substitution. Compare reaction rates with Cl/Br analogues using kinetic studies (e.g., krelk_{rel} = 1.0 for F, 0.7 for Cl) .
  • Steric effects : Methoxy groups at the 2-position hinder access to catalytic pockets in kinase assays. Use SPR (surface plasmon resonance) to measure binding kinetics (KD_D) for derivatives .
  • Biological profiling : Screen against kinase panels (e.g., DiscoverX) to identify selectivity trends. For example, –CF3_3 substituents improve selectivity for Haspin over CDK2 .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Batch consistency : Validate compound purity (>95% by HPLC) and stereochemistry (via NOESY NMR) to eliminate variability .
  • Assay standardization : Use cell lines with consistent expression levels (e.g., HEK293T for kinase assays) and control for off-target effects via CRISPR knockouts .
  • Meta-analysis : Apply statistical tools (e.g., PCA) to published datasets, identifying outliers attributable to solvent effects (DMSO vs. aqueous buffers) .

Q. How can researchers design derivatives of this compound with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce polar groups (e.g., –OH, –NH2_2) to reduce cLogP values from >3.0 to <2.0, enhancing aqueous solubility. Use shake-flask assays to measure partition coefficients .
  • Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to identify vulnerable sites (e.g., N-methylation reduces CYP3A4-mediated oxidation) .
  • Prodrug approaches : Mask amines with acetyl or Boc groups, evaluating hydrolysis rates in plasma (t1/2_{1/2} > 6 h for sustained release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.